2-Methoxy-1-methylnaphthalene

Medicinal Chemistry ADME-Tox Profiling Chromatography

Achieving predictable regioselectivity in naphthalene functionalization is a persistent challenge in medicinal chemistry. 2-Methoxy-1-methylnaphthalene (CAS 1130-80-9) addresses this with its unique 1-methyl-2-methoxy substitution, enabling electrophilic aromatic substitution outcomes unattainable with mono-substituted analogs. • Regioselective EAS: Combined +M (methoxy) and +I (methyl) directing effects provide distinct Friedel-Crafts orientation for complex intermediate synthesis. • Thermal stability: Melting point 205 °C - ~130 °C above 2-methoxynaphthalene - supports high-temperature polymer synthesis without volatilization. • Lipophilicity benchmark: Calculated LogP 3.16 bridges methoxy- and methylnaphthalenes for HPLC calibration and ADME correlation. Supplied at ≥97% purity with global ambient shipping. Request quote for bulk or custom quantities.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 1130-80-9
Cat. No. B169330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-methylnaphthalene
CAS1130-80-9
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=CC=CC=C12)OC
InChIInChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3
InChIKeyCCGZULAQLJDPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-methylnaphthalene Overview


2-Methoxy-1-methylnaphthalene (CAS 1130-80-9) is an organic compound belonging to the class of substituted naphthalenes, characterized by the presence of a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 1-position on the fused bicyclic aromatic ring system . This specific substitution pattern distinguishes it from simpler mono-substituted naphthalene derivatives and imparts a unique set of physical and chemical properties. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.22 g/mol, and it is commonly supplied as a research chemical for use in organic synthesis and as a potential building block for more complex molecular architectures [1].

Suitable for regioselective naphthalene-based synthesis using electrophilic aromatic substitution
Acts as a building block for complex molecular architectures in medicinal chemistry research
Provides a distinct substitution pattern that may support structure-activity relationship studies

2-Methoxy-1-methylnaphthalene Differentiation


The specific 1-methyl-2-methoxy substitution on the naphthalene core of 2-Methoxy-1-methylnaphthalene dictates its unique physicochemical and reactivity profile, precluding simple interchange with its closest structural analogs. Compounds like 2-methoxynaphthalene, 1-methoxynaphthalene, or 2-methylnaphthalene, while sharing a common aromatic framework, differ significantly in key properties such as melting point, lipophilicity (LogP), and electronic distribution [1][2]. These differences directly impact solubility, partitioning behavior in assays, and, crucially, regioselectivity in electrophilic aromatic substitution reactions [3]. Therefore, assuming functional equivalence without comparative, quantitative data is likely to introduce experimental variability, alter synthetic outcomes, and confound structure-activity relationship (SAR) studies. The following quantitative evidence is required to justify the selection of 2-Methoxy-1-methylnaphthalene for specific applications.

Target Compound
2-Methoxy-1-methylnaphthalene: unique 1-methyl-2-methoxy substitution dictates melting point (205 °C), LogP (3.16), and EAS regioselectivity
Similar Analogs
2-Methoxynaphthalene or 2-methylnaphthalene differ significantly in LogP, melting point, and electronic distribution; substitution may alter synthetic outcomes and confound SAR
Regioselectivity Context
Combined methoxy (+M) and methyl (+I) effects create a distinct EAS orientation not achievable with mono-substituted naphthalenes
Potential Mismatch
Using analogs may shift the regiochemical outcome; expected product distribution may not transfer directly
Thermal Profile
High melting point (205 °C) supports solid-state handling and high-temperature polymerization steps
Low-Melting Analog Risk
Low-melting or liquid analogs (71-76 °C or 34-36 °C) may volatilize or decompose under similar conditions, limiting material utility

2-Methoxy-1-methylnaphthalene Differentiation Evidence


Lipophilicity (LogP) Comparison

2-Methoxy-1-methylnaphthalene exhibits a calculated LogP value of 3.16, placing it as an intermediate in lipophilicity between 2-methoxynaphthalene (LogP ~2.7) and 2-methylnaphthalene (LogP ~3.9) [1]. This difference is critical for applications where partition coefficient impacts membrane permeability, bioavailability, or chromatographic retention time.

Lipophilicity (LogP)
Data to verify
Calculated LogP = 3.16
Difference: +0.46 vs 2-methoxynaphthalene (2.7), −0.74 vs 2-methylnaphthalene (3.9)
Reported intermediate lipophilicity may support partitioning behavior evaluation in ADME assays or chromatography
No experimental LogP data available; values are algorithm-based estimates
Medicinal Chemistry ADME-Tox Profiling Chromatography

Regioselective Electrophilic Substitution

The presence of both electron-donating methyl and methoxy groups on the naphthalene ring of 2-Methoxy-1-methylnaphthalene creates a complex electronic environment that dictates a unique and predictable regioselectivity in electrophilic aromatic substitution (EAS) reactions, distinct from that of its mono-substituted analogs [1]. While specific rate data comparing it to other methylnaphthalenes is limited in the public domain, the fundamental principles of directing effects make it a valuable scaffold for achieving specific substitution patterns not accessible with simpler naphthalenes.

EAS Regioselectivity
Class-level
Unique orientation from combined +M (methoxy) and +I (methyl) effects; enables substitution patterns not accessible with mono-substituted naphthalenes
Supports synthetic route design where specific naphthalene substitution is critical
Qualitative inference based on directing group principles and limited isolated studies
Organic Synthesis Medicinal Chemistry Process Chemistry

Melting Point Comparison

A reported melting point of 205 °C for 2-Methoxy-1-methylnaphthalene starkly contrasts with the melting points of its closest structural relatives, 2-methoxynaphthalene (71-76 °C) and 2-methylnaphthalene (34-36 °C) [1]. This significant difference (~130 °C higher than the nearest analog) is a critical factor for applications requiring a solid compound with a higher thermal processing window, such as in certain polymer syntheses or when a solid intermediate is required for purification or storage stability.

Melting Point
Reported
205 °C (reported)
Difference: +129–134 °C vs 2-methoxynaphthalene (71–76 °C); +169–171 °C vs 2-methylnaphthalene (34–36 °C)
High melting point may support solid-state handling and higher thermal processing windows
Values from vendor datasheets; experimental conditions not specified
Physical Chemistry Formulation Science Chemical Synthesis

Spectral Fingerprinting (NMR, MS)

2-Methoxy-1-methylnaphthalene possesses a unique combination of NMR and mass spectrometry signatures that unequivocally distinguish it from regioisomers such as 1-methoxy-2-methylnaphthalene. The distinct substitution pattern leads to specific, characteristic shifts in ¹H NMR and ¹³C NMR spectra, as well as predictable fragmentation patterns in mass spectrometry, which are critical for compound identity verification and purity assessment [1]. While direct comparative data for all isomers is not consolidated in a single source, the principles of spectral differentiation are fundamental to analytical chemistry.

Spectral Fingerprint
Class-level
Unique ¹H NMR and MS (GC) signatures distinguish from regioisomers such as 1-methoxy-2-methylnaphthalene
Supports identity confirmation and purity assessment during procurement
Spectral differentiation based on structural isomerism; comparative data not consolidated in a single source
Analytical Chemistry Quality Control Structural Elucidation

2-Methoxy-1-methylnaphthalene Application Scenarios


Regioselective Naphthalene Derivative Synthesis

Medicinal chemists developing novel drug candidates based on a naphthalene scaffold can utilize 2-Methoxy-1-methylnaphthalene to precisely control the introduction of subsequent functional groups. The compound's distinct electronic properties, stemming from the 1-methyl-2-methoxy substitution, provide a unique and predictable regioselectivity in electrophilic aromatic substitution reactions that cannot be replicated using simpler naphthalene precursors [1]. This allows for the efficient synthesis of complex intermediates that are difficult or impossible to obtain with high selectivity from other starting materials, thereby accelerating SAR studies and lead optimization.

Microporous Polymer Development

The high melting point of 2-Methoxy-1-methylnaphthalene (205 °C), which is significantly higher than that of other common naphthalene building blocks, makes it an attractive monomer candidate for the synthesis of hyper-cross-linked polymers (HCLPs) and other high-performance materials [1]. Its incorporation can enhance the thermal stability of the resulting polymer network and, due to the presence of the methoxy group, impart desirable fluorescent properties. This contrasts with using lower-melting analogs, which may volatilize or decompose during high-temperature polymerization or processing steps.

Lipophilic Standard for Chromatography

With a calculated LogP of 3.16, 2-Methoxy-1-methylnaphthalene serves as a useful reference compound for calibrating reversed-phase high-performance liquid chromatography (RP-HPLC) systems or for estimating the lipophilicity of novel compounds [1]. Its LogP value falls within a range that bridges the gap between less lipophilic methoxynaphthalenes and more lipophilic methylnaphthalenes, providing a benchmark for evaluating the chromatographic behavior and potential ADME properties of new chemical entities with intermediate lipophilicity.

Biological SAR Studies

In biological screening, 2-Methoxy-1-methylnaphthalene is a valuable tool compound for probing the effects of lipophilicity and substitution pattern on target engagement. Its distinct LogP (3.16) and unique spatial arrangement of substituents allow researchers to differentiate the contributions of hydrophobic versus electronic effects when compared to results obtained from analogs like 2-methoxynaphthalene (LogP ~2.7) or 2-methylnaphthalene (LogP ~3.9) [1]. This enables a more nuanced understanding of the structural requirements for biological activity.

Application
Selection Property
Validation Focus
Regioselective Naphthalene Derivative Synthesis
Unique EAS regioselectivity from 1-methyl-2-methoxy substitution
Verify substitution pattern control in Friedel-Crafts reactions
Microporous Polymer Development
High melting point (205 °C) and methoxy-functionalized naphthalene core
Confirm thermal stability and fluorescent property retention in hyper-cross-linked networks
Lipophilic Standard for Chromatography
Calculated LogP of 3.16, bridging gap between methoxy- and methylnaphthalenes
Calibrate RP-HPLC retention and benchmark LogP estimation of novel entities
Biological SAR Studies
Distinct lipophilicity and substitution pattern for target engagement probing
Differentiate hydrophobic versus electronic contributions in biological activity interpretation
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